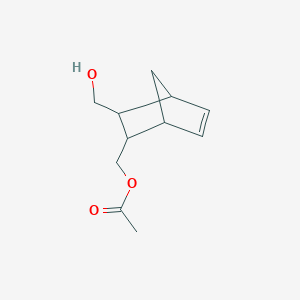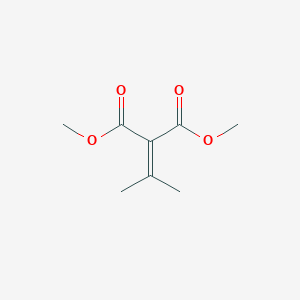
3,5-二羟基苯甘氨酸
描述
2-amino-2-(3,5-dihydroxyphenyl)acetic acid is an alpha-amino acid.
科学研究应用
生物化学
从生物化学角度来看,(RS)-3,5-DHPG参与细菌(如链霉菌)中聚酮类化合物的生物合成 . 它是一种非蛋白氨基酸,是多种糖肽类抗生素形成所必需的,包括抗菌活性很强的万古霉素,对对抗多重耐药菌株至关重要 .
生物技术
在生物技术应用中,该化合物在糖肽类抗生素生物合成中的作用非常重要。 (RS)-3,5-DHPG的酶促组装是制造这些抗生素的关键步骤,这些抗生素对治疗革兰氏阳性病原体引起的严重感染至关重要 .
农业
3,5-二羟基苯甘氨酸: 已被确定为干旱季节期间增加的显著代谢特征,与细菌群落组成向利用更复杂有机能量来源的生物体转变有关 . 这表明它在土壤碳稳定和农业土地管理实践中的潜在作用。
环境科学
该化合物的代谢特征,例如3,5-二羟基苯甘氨酸,在土壤碳稳定研究中很重要。 它是土壤“组学”技术的一部分,有助于了解碳输入转化为稳定的土壤有机质 . 这对于气候调节和可持续环境实践至关重要。
作用机制
Biochemical Pathways
The biosynthesis of 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG involves a series of enzymatic reactions. Four proteins, DpgA–D, are required for the biosynthesis of this nonproteinogenic amino acid monomer . DpgA, a type III polyketide synthase, initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA . The resulting compound then cyclizes to form a C8 intermediate . DpgB/D then dehydrates the intermediate, promoting the loss of water and isomerizing the product to aromatize the ring .
Result of Action
The activation of mGluR1 and mGluR5 by 3,5-Dihydroxyphenylglycine (RS)-3,5-DHPG can have various molecular and cellular effects. It has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
生化分析
Biochemical Properties
3,5-Dihydroxyphenylglycine interacts with group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . Agonist activity is found in only the (S)-isomer, and (S)-3,5-Dihydroxyphenylglycine may be a partial agonist of group I mGluRs .
Cellular Effects
The cellular effects of 3,5-Dihydroxyphenylglycine are primarily mediated through its interaction with mGluRs. As an agonist, it can activate these receptors, influencing various cellular processes. For instance, it has been investigated for therapeutic effects in the treatment of neuronal injury (such as those associated with ischemia or hypoxia), cognitive enhancement, and Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dihydroxyphenylglycine involves its binding to mGluRs, specifically mGluR1 and mGluR5 This binding activates these receptors, leading to various downstream effects
Metabolic Pathways
3,5-Dihydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway . This process involves several enzymes, including DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) .
属性
IUPAC Name |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWCUZPEFNHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311536 | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-66-5 | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146255-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146255665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YR2N37E6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


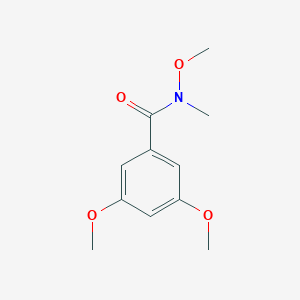
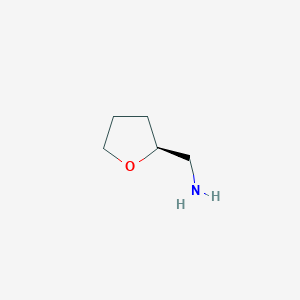
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)

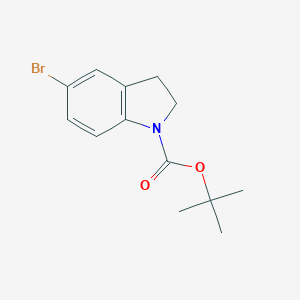


![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)

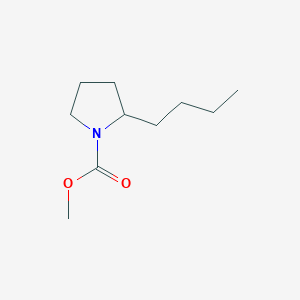
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
